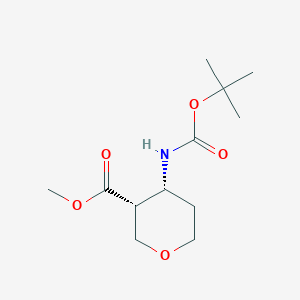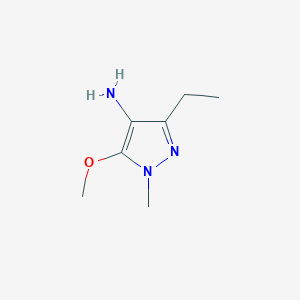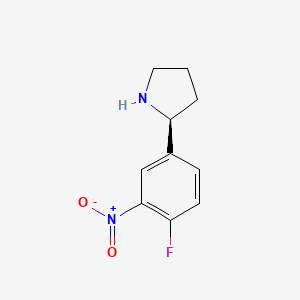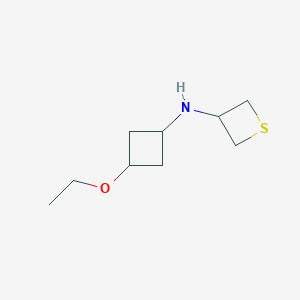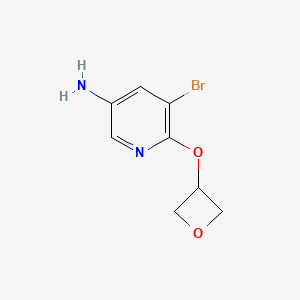
5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, an oxetane ring at the 6th position, and an amine group at the 3rd position of the pyridine ring . It is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine typically involves the following steps :
Oxetane Formation: The formation of the oxetane ring through a cyclization reaction.
Amine Introduction:
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms.
Material Science: It is used in the development of new materials with specific properties.
Drug Discovery: The compound is used in the screening of potential drug candidates.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
5-Bromo-2-(oxetan-3-yloxy)pyridine-3,4,6-d3: A deuterated analog of the compound.
6-(Oxetan-3-yloxy)pyridin-3-amine: A compound with a similar structure but lacking the bromine atom.
Uniqueness
5-Bromo-6-(oxetan-3-yloxy)pyridin-3-amine is unique due to the presence of both the bromine atom and the oxetane ring, which confer specific chemical properties and reactivity. This makes it a valuable compound in various research applications .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
5-bromo-6-(oxetan-3-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-1-5(10)2-11-8(7)13-6-3-12-4-6/h1-2,6H,3-4,10H2 |
InChI Key |
PXBOSJHIDVHOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)OC2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


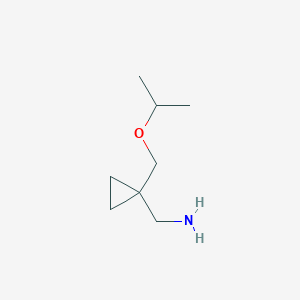



![1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13337525.png)

![2-Amino-4,4-difluoro-5,6-dihydro-4H-pyrazolo[1,5-d][1,4]diazepin-7(8H)-one](/img/structure/B13337545.png)
![9,11-Dichlorodibenzo[b,f][1,4]thiazepine](/img/structure/B13337547.png)
![2-(3-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B13337557.png)
